B1574649 M3541

M3541

Cat. No. B1574649
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M3541 is a potent, selective, orally active ATM inhibitor with potential chemo-/radio-sensitizing and antineoplastic activities. M-3541 targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death of ATM-overexpressing tumor cells. In addition, M 3541 sensitizes tumor cells to chemo- and radiotherapy. ATM, a serine/threonine protein kinase, is upregulated in a variety of cancer cell types;  it is activated in response to DNA damage and plays a key role in DNA-strand repair.

Scientific Research Applications

1. Potent and Selective ATM Kinase Inhibition

M3541 is identified as a highly potent and selective ATP-competitive inhibitor of the Ataxia telangiectasia mutated (ATM) kinase, which is crucial in DNA damage response and cell cycle control. This selective inhibition offers promising therapeutic potential, particularly in enhancing the efficacy of radiotherapy and chemotherapy for cancer treatment (Fuchss et al., 2018).

2. Enhancing Radiotherapy and Chemotherapy

M3541 has shown significant potential in potentiating the effects of fractionated radiotherapy and chemotherapy in various cancer cell models and animal studies. Its mechanism involves modifying cellular responses to DNA damage, leading to the potentiation of radiation therapy and chemotherapy that induce double-strand breaks (DSB) in DNA (Zimmermann et al., 2018).

3. Role in Immunomodulation and Cancer Cell Death

Recent studies indicate that M3541 can augment radiation-induced inflammatory signaling in cancer cells. It has been observed to inhibit ATM signaling, enhance cell death, and potentially facilitate immune cell-mediated killing of cancer cells. This suggests a novel approach to radio-immunotherapy for treating advanced tumors (Chiu et al., 2023).

4. Synergistic Effects with DNA-DSB Inducing Therapies

M3541 belongs to a new class of selective ATM inhibitors showing remarkable synergy with DNA-DSB inducing therapies, such as radiotherapy and topoisomerase inhibitors. This synergy leads to enhanced antitumor activity, suggesting its potential as a combination therapy partner in cancer treatment (Zimmermann et al., 2022).

properties

Product Name

M3541

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

M3541;  M 3541;  M-3541; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.